2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride
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Overview
Description
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the cyclopropyl and hydroxyethyl groups, and the coupling with pyridine derivatives. Common reagents used in these reactions include cyclopropylamine, ethylene oxide, and pyridine-3-carboxylic acid. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing yield and purity. Purification steps may include crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the pyridine ring to a piperidine ring.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or carboxylic acid, while nucleophilic substitution may introduce new functional groups into the piperazine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying the interactions of piperazine derivatives with biological targets.
Medicine: As a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders or infections.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride include other piperazine derivatives with different substituents on the piperazine ring or the pyridine moiety. Examples include:
- 1-(2-hydroxyethyl)-4-(2-phenylethyl)piperazine
- 1-(2-cyclopropyl-2-hydroxyethyl)-4-(2-methylpyridin-3-yl)piperazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. The presence of the cyclopropyl and hydroxyethyl groups, along with the pyridine moiety, may enhance its binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-pyridin-3-ylacetamide;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2.3ClH/c21-15(13-3-4-13)11-19-6-8-20(9-7-19)12-16(22)18-14-2-1-5-17-10-14;;;/h1-2,5,10,13,15,21H,3-4,6-9,11-12H2,(H,18,22);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJOZTUQRWEMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC(=O)NC3=CN=CC=C3)O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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